2-(4-nitrophenyl)propanoic acid
Overview
Description
2-(4-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Nitrophenyl)propionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental and Toxicity Studies :
- Nitrophenols, including compounds related to 2-(4-Nitrophenyl)propionic acid, are important industrial compounds with noted toxic effects and degradability in anaerobic systems. These substances are priority pollutants, and their toxicity and removal in environmental systems are of significant interest (Uberoi & Bhattacharya, 1997).
Synthesis and Chemical Properties :
- New methods have been developed for the synthesis of various substituted 3-chloro-3,4-dihydro-1-hydroxycarbostyrils using α-chloro-β-(4-substituted-2-nitrophenyl)propionic acids, indicating the versatility of these compounds in chemical synthesis (McCord et al., 1985).
- The efficiency and specificity of esterase activity in human carbonic anhydrase II have been altered through site-specific mutagenesis using substrates like 4-nitrophenyl propionate, demonstrating the use of such compounds in enzymatic and biochemical research (Elleby, Sjöblom, & Lindskog, 1999).
Material Science and Corrosion Inhibition :
- Yttrium 3-(4-nitrophenyl)-2-propenoate has been studied as an effective corrosion inhibitor for copper alloys, showcasing the application of nitrophenyl propionate derivatives in protecting metals (Nam et al., 2016).
Pharmacology and Biological Activity :
- Compounds such as alpha-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionic acid and its derivatives have shown adrenergic activity in various pharmacological assays, indicating potential applications in medicinal chemistry and drug development (Narvaez & Fernández, 1993).
Spectroscopy and Molecular Analysis :
- The 2-nitrophenylhydrazide derivatives of organic acids, which can be related to 2-(4-Nitrophenyl)propionic acid, have been analyzed via HPLC with applications in determining organic acid concentrations in various samples, such as seawater and pore-water (Albert & Martens, 1997).
Safety and Hazards
“2-(4-Nitrophenyl)propionic acid” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The target organs are the respiratory system . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Relevant Papers
Several papers were found related to “2-(4-Nitrophenyl)propionic acid”. One paper discusses the structure, thermodynamic properties, and theoretical analyses of 2-[(4-nitro-benzoyl)-hydrazone]-propionic acid . Another paper discusses the synergistic antitumor activity of 3-(2-nitrophenyl) propionic acid .
Properties
IUPAC Name |
2-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSRRICSXWXMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941790 | |
Record name | 2-(4-Nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19910-33-9 | |
Record name | 2-(4-Nitrophenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19910-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Nitrophenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019910339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-nitrophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(4-nitrophenyl)propanoic acid influence its enantioseparation?
A1: Research suggests that the presence of an electron-withdrawing nitro group on the benzene ring of this compound influences its interaction with chiral selectors like substituted β-cyclodextrins. [] Studies using high-speed countercurrent chromatography revealed that electron-donating groups on the benzene ring lead to higher enantiorecognition compared to electron-withdrawing groups. [] This highlights the importance of substituent effects on the enantioseparation efficiency of these compounds.
Q2: Can you describe a method for synthesizing a specific enantiomer of a this compound derivative?
A2: Researchers successfully synthesized (2R)-1-β-O-acyl glucuronide ((2R)-5), a derivative of (2R)-2-(4-nitrophenyl)propanoic acid ((2R)-1), utilizing a chemo-enzymatic approach. [] The process involved using (2R)-1 as a starting material and reacting it with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-d-glucopyranuronate. [] This method ensured the formation of the desired β-configuration of the glucuronide derivative. [] (2R)-1 itself was prepared from chiral (R)-2-(4-nitrophenyl)propanoic acid ((2R)-6). []
Q3: What are the implications of different degradation rates for the enantiomers of 1-β-O-acyl glucuronides derived from this compound?
A3: The study observed a significant difference in the intrinsic degradation rates between (2R)-5 and (2S)-5, the two enantiomers of the 1-β-O-acyl glucuronide derived from this compound. [] Under physiological conditions, (2R)-5 exhibited a degradation rate constant approximately twice that of (2S)-5. [] This difference in degradation kinetics could potentially lead to varying pharmacokinetic profiles and biological activities for each enantiomer, highlighting the importance of stereoselective analysis in drug development.
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